molecular formula C25H20N4O4 B5060519 5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide

5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5060519
M. Wt: 440.4 g/mol
InChI Key: ONALTYRASJBFSO-UHFFFAOYSA-N
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Description

5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, an oxazole ring, and a carboxamide group

Properties

IUPAC Name

5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-29(15-19-12-22(27-32-19)17-6-3-2-4-7-17)25(30)23-13-20(33-28-23)16-31-24-9-5-8-18-14-26-11-10-21(18)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALTYRASJBFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NO1)C2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which is then functionalized to introduce the oxazole ring and the carboxamide group. Key steps in the synthesis may include:

    Formation of the Isoquinoline Derivative: This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of the Oxazole Ring: This step often involves cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the oxazole ring.

    Formation of the Carboxamide Group: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(isoquinolin-5-yloxymethyl)-N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing isoquinoline, oxazole, and carboxamide groups.

    N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide: Lacks the isoquinoline moiety but shares other structural features.

    5-(isoquinolin-5-yloxymethyl)-N-methyl-1,2-oxazole-3-carboxamide: Lacks the phenyl-oxazole moiety but retains the isoquinoline and carboxamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.

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